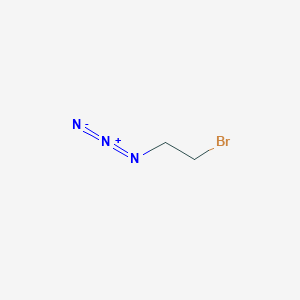
4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid
Descripción general
Descripción
4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid is a chemical compound with the molecular formula C13H12O4 . It has an average mass of 232.232 Da and a monoisotopic mass of 232.073563 Da .
Synthesis Analysis
The synthesis of 4-oxo-2-butenoic acids, which are similar to the compound , has been achieved through microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . This method provides the desired products in moderate to excellent yields for a wide range of substrates . The reaction conditions vary depending on the nature of the methylketone substituent .Molecular Structure Analysis
The molecular structure of 4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid is characterized by a benzene ring attached to a carboxylic acid group and a 2-acetyl-3-oxo-1-butenyl group .Aplicaciones Científicas De Investigación
Photoluminescence and Metal-Organic Frameworks
Research has demonstrated the use of carboxylic acid derivatives in constructing photoluminescent metal-organic polymers. For instance, a metal-organic polymer synthesized from zinc acetate dihydrate and a mixture of benzene-1,4-dicarboxylic acid and benzene-1,3,5-tricarboxylic acid exhibited strong photoluminescence at room temperature, highlighting its potential application in photoluminescent materials and sensors (Wei Chen et al., 2003).
Synthetic Chemistry and Catalysis
The carboxylic acid moiety and its derivatives play a critical role in synthetic chemistry, including the fabrication of compounds with anti-inflammatory properties and the synthesis of complex organic structures. A method involving Claisen's condensation and various reaction steps was used to synthesize 4-phenyl-2-butanone, an important intermediate for medicinal synthesis (Jiangli Zhang, 2005).
Enhancing Ionic Conductivity in Polymer Electrolytes
Research into enhancing lithium ion transport in solid polymer electrolytes has utilized esters of benzene dicarboxylic acids as plasticizers. This application significantly improves the ionic conductivity of polymer-salt complexes at room temperature, which is crucial for the development of high-performance batteries and energy storage devices (M. S. Michael et al., 1997).
Electrocatalytic Oxidation Processes
The electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids using specific mediators demonstrates the versatility of carboxylic acids in synthetic organic chemistry. This method offers an environmentally friendly alternative to traditional oxidations, with applications in synthesizing pharmaceutical precursors and fine chemicals (M. Rafiee et al., 2018).
Propiedades
IUPAC Name |
4-(2-acetyl-3-oxobut-1-enyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8(14)12(9(2)15)7-10-3-5-11(6-4-10)13(16)17/h3-7H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPCVQXBBFGWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)C(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)


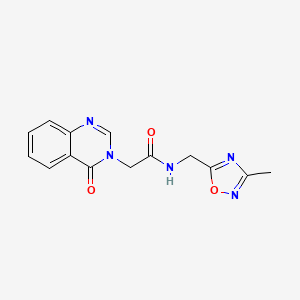
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706240.png)
![2-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2706241.png)
![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2706245.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2706246.png)
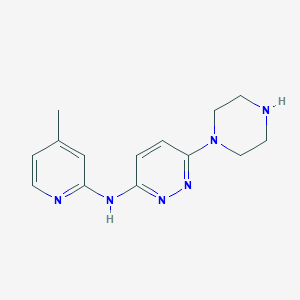
![3-[(1-Naphthalen-2-ylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2706248.png)
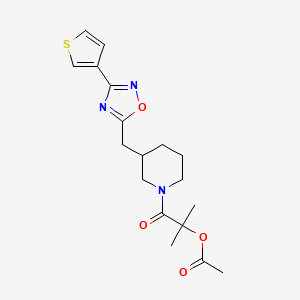
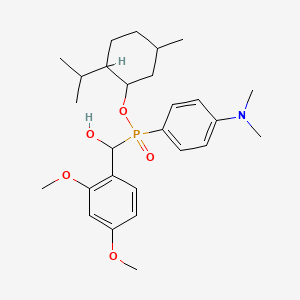
![3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B2706252.png)
